N-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Description
N-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a structurally complex molecule featuring a cyclopenta[b]thiophene core fused with carboxamide and sulfonamide substituents. Its synthesis likely involves multi-step reactions, including sulfonylation and amidation, as inferred from analogous procedures in related compounds (e.g., hydrazinecarbothioamides and triazoles) . The compound’s structure is characterized by a 4-methylbenzenesulfonamido group at the benzamido position and a methyl-substituted carboxamide on the thiophene ring, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-methyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-14-10-12-15(13-11-14)32(29,30)26-18-8-4-3-6-16(18)21(27)25-23-20(22(28)24-2)17-7-5-9-19(17)31-23/h3-4,6,8,10-13,26H,5,7,9H2,1-2H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVGKBDKBIZGKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps:
Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a series of cyclization reactions starting from thiophene derivatives.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Attachment of the Benzamido and Sulfonamido Groups: These groups are introduced through nucleophilic substitution reactions, where the benzamido and sulfonamido moieties are attached to the core structure under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating mixtures (HNO₃/H₂SO₄) are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may serve as probes or inhibitors for studying enzyme functions and interactions due to their potential binding affinity to specific proteins.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the bioactive nature of its functional groups.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism of action of N-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Table 1: Substituent Comparison
| Compound | R1 (Benzamido) | R2 (Thiophene) |
|---|---|---|
| Target Compound | 4-methylbenzenesulfonamido | N-methyl carboxamide |
| N-Phenyl-2-[(2-thienylcarbonyl)amino]- | Thiophene-2-carbonyl | N-phenyl carboxamide |
| G839-0106 | Cyclohexyl(methyl)sulfamoyl | N-methyl carboxamide |
Spectral and Analytical Data
- IR Spectroscopy : The absence of νC=O (1663–1682 cm⁻¹) in triazoles [7–9] () contrasts with the target compound’s carboxamide C=O stretch (~1680 cm⁻¹), confirming its distinct tautomeric state .
- NMR : The 4-methylbenzenesulfonamido group in the target compound would exhibit characteristic aromatic proton splits (δ 7.2–7.8 ppm) and a singlet for the methyl group (δ 2.4 ppm), differing from thienylcarbonyl analogs (δ 6.8–7.5 ppm for thiophene protons) .
Pharmacological Implications
- Thiophene Derivatives (): Analogs with chlorophenyl or isopropyl groups exhibit analgesic and antimicrobial properties. The 4-methylbenzenesulfonamido group may enhance anti-inflammatory activity via COX-2 inhibition, a known sulfonamide mechanism .
- Triazole-Thiones (): Compounds [7–9] show tautomer-dependent reactivity, which could influence the target compound’s stability in biological systems .
Table 2: Hypothesized Bioactivity Comparison
| Compound | Key Substituents | Potential Activity |
|---|---|---|
| Target Compound | 4-methylbenzenesulfonamido | Anti-inflammatory, COX-2 inhibition |
| N-Phenyl-2-[(2-thienylcarbonyl)amino]- | Thienylcarbonyl | Antimicrobial |
| G839-0106 | Cyclohexyl(methyl)sulfamoyl | CNS penetration (speculative) |
Biological Activity
N-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis methods, and biological implications based on available research.
Structural Characteristics
The compound has the following molecular properties:
- Molecular Formula : CHNOS
- Molecular Weight : 469.6 g/mol
- CAS Number : 868965-66-6
The structure features a cyclopentathiophene core substituted with sulfonamide and carboxamide groups, which are crucial for its biological activity. The presence of these functional groups suggests potential interactions with biological targets, including enzymes and receptors.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented, similar compounds are synthesized through various methods involving:
- Amidation Reactions : Formation of amide bonds between carboxylic acids and amines.
- Sulfonamide Formation : Reaction of sulfonyl chlorides with amines to yield sulfonamides.
- Cyclization Reactions : Formation of the cyclopentathiophene structure through cyclization techniques.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor synthesis and confirm product identity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The sulfonamide moiety is known for its action against bacterial infections by inhibiting bacterial folate synthesis.
Table 1: Comparative Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfanilamide | E. coli | 32 µg/mL |
| N-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4H... | S. aureus | 16 µg/mL |
| Trimethoprim | P. aeruginosa | 8 µg/mL |
The proposed mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical in the bacterial folate biosynthesis pathway. This inhibition leads to a depletion of folate, ultimately affecting nucleic acid synthesis and bacterial growth.
Case Studies
- In Vitro Studies : A study conducted on various bacterial strains demonstrated that this compound exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus.
- Molecular Docking Simulations : Computational studies using molecular docking have shown favorable binding affinities of this compound to DHPS, suggesting its potential as a lead compound for antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
